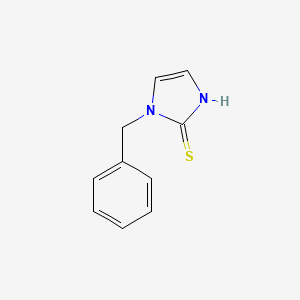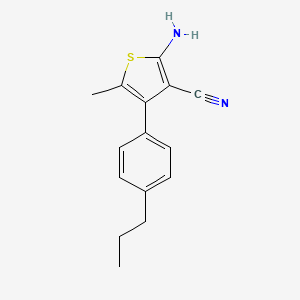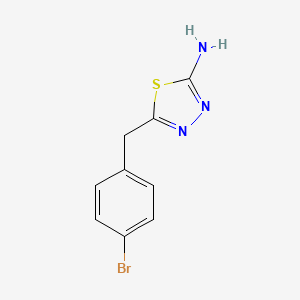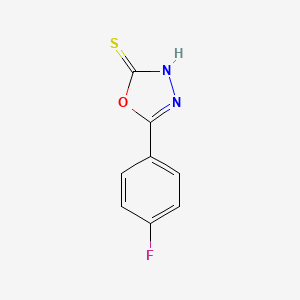
N-(pyridin-2-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, closely related to "N-(pyridin-2-ylmethyl)cyclopropanamine," often involves stereoselective or enantioselective methods to ensure the desired configuration of the cyclopropane ring. Techniques include the use of pyridinium ylides, which are intermediates in cyclopropanation reactions, demonstrating high stereoselectivity and yielding polysubstituted cyclopropane derivatives (Banothu, Basavoju, & Bavantula, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" and its derivatives has been extensively studied using X-ray crystallography and other analytical techniques. These studies reveal complex interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which play a crucial role in the crystal packing and stability of these compounds (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
Cyclopropane compounds, including "this compound" derivatives, participate in a variety of chemical reactions. These reactions are often characterized by the ring strain in the cyclopropane moiety, which can lead to interesting reactivity patterns. For example, cyclopropanation reactions using ylides or catalytic methods are common synthetic approaches to introduce or modify cyclopropane rings (Carson & Kerr, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity in Agriculture and Pharmaceuticals
N-(pyridin-2-ylmethyl)cyclopropanamine derivatives demonstrate significant potential in various scientific fields, particularly in agricultural and pharmaceutical applications. For instance, Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, revealing that some of these compounds exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Application in Photodynamic Therapy for Cancer
The compound has been incorporated into complex structures for medical applications. For instance, Zhu et al. (2019) developed an iron(III) complex involving pyridin-2-ylmethanamine, which showed high anti-proliferation efficiency in human breast cancer cells when used in photodynamic therapy (Zhu, Hu, Pan, Zhang, Xu, Kurmoo, Huang, & Zeng, 2019).
Anticancer Activity
Kumar et al. (2013) reported the efficient synthesis of derivatives involving pyridin-2-ylmethanamine, which showed promising anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Antibacterial and Antimicrobial Applications
Research by Haque, Asekunowo, and Razali (2014) on silver complexes of N-heterocyclic carbene ligands, including derivatives of N-(pyridin-2-ylmethyl), demonstrated significant antibacterial activities against common bacterial strains (Haque, Asekunowo, & Razali, 2014).
Coordination Chemistry and Material Science
In the field of coordination chemistry and material science, Zhang et al. (2013) explored the self-assembly of AgX salts with N-(pyridin-2-ylmethyl)pyridin-3-amine, leading to the formation of helical silver(I) coordination polymers, showcasing potential in material science applications (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBYSXPVZASTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360123 |
Source


|
| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626210-44-4 |
Source


|
| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)







![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)




